

cerivastatin preclinical animal model efficacy data

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Compound Focus: Cerivastatin

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Quantitative Efficacy Data in Animal Models

The table below summarizes key quantitative findings from pivotal animal studies, demonstrating **cerivastatin**'s potent cholesterol-lowering effects.

Table 1: Lipid-Lowering Efficacy of Cerivastatin in Animal Models [1] [2]

Species	Study Type & Duration	Cerivastatin Dose	Key Efficacy Findings (vs. baseline or control)	Comparative Drug (Dose for Similar Effect)
Rat	Acute, single dose	0.002 mg/kg (ED ₅₀)	50% inhibition of hepatic cholesterol synthesis [1]	Lovastatin (0.3 mg/kg) [1]
Dog	Acute, single dose	0.002 mg/kg (ED ₅₀)	50% inhibition of hepatic cholesterol synthesis [1]	Lovastatin (0.3 mg/kg) [1]
Dog	Subchronic	0.03 mg/kg	~35% reduction in serum LDL cholesterol [1]	Lovastatin (8-10 mg/kg) [1]

Species	Study Type & Duration	Cerivastatin Dose	Key Efficacy Findings (vs. baseline or control)	Comparative Drug (Dose for Similar Effect)
Dog	Subchronic (with cholestyramine)	0.1 mg/kg	Marked decrease (up to 70%) in serum triglycerides [1]	Information not specified

Experimental Protocols & Methodologies

The table below outlines the core methodologies used in the key experiments to generate the efficacy and safety data.

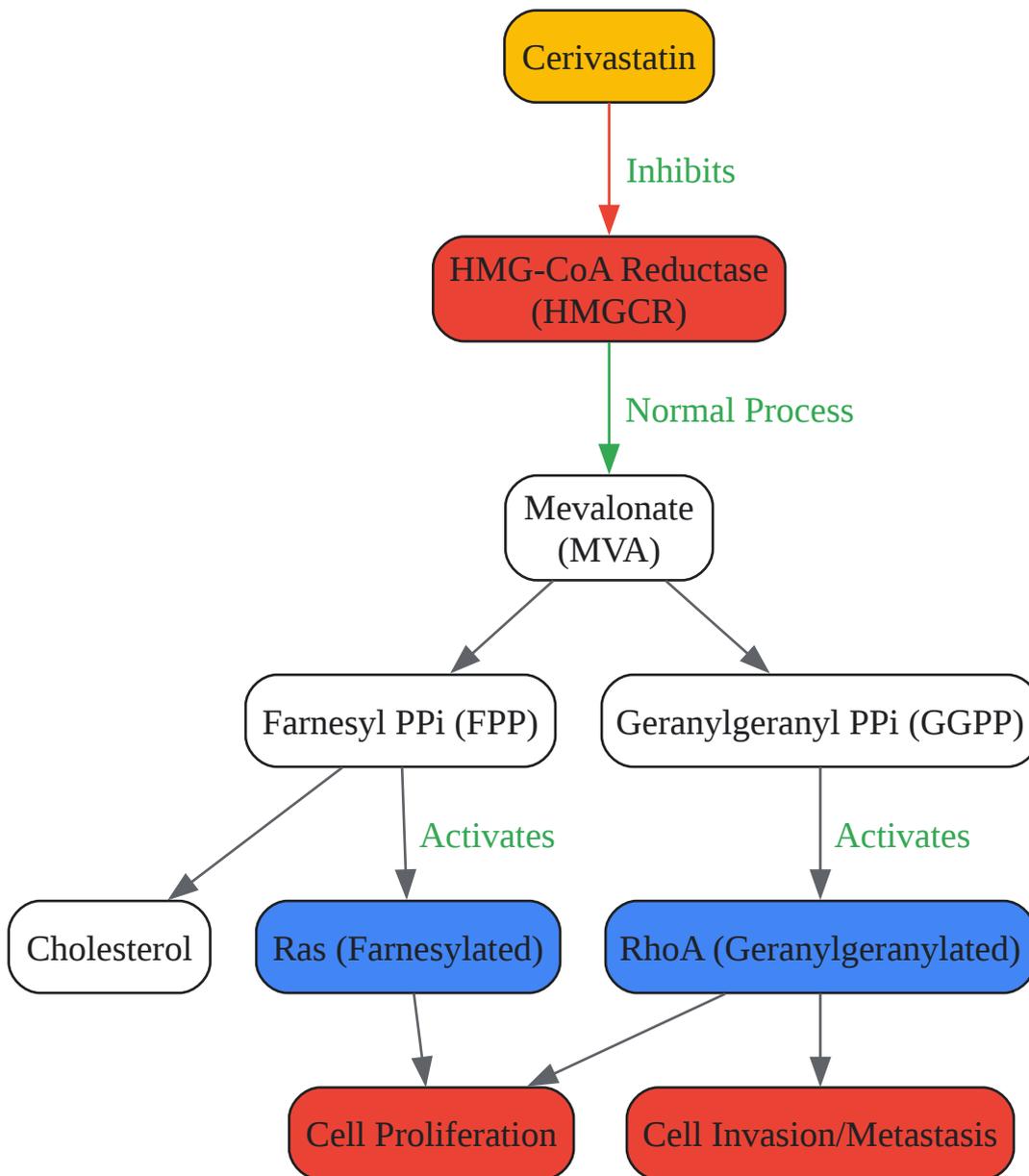
Table 2: Detailed Experimental Protocols in Preclinical Studies [1] [2] [3]

Experimental Objective	Animal Models / Cell Lines Used	Key Methodological Details	Endpoint Measurements
Inhibition of Cholesterol Synthesis	Rats, Dogs [1]	Oral administration of cerivastatin; injection of [¹⁴ C]acetate. Measurement of newly synthesized [¹⁴ C]cholesterol in the liver [1].	ED ₅₀ (dose required for 50% inhibition of synthesis) [1].
Lipid Level Reduction (Subchronic)	Dogs [1]	Repeated oral dosing over days or weeks. Diets were standardized. Blood samples collected serially [1].	Serum levels of LDL-C, total cholesterol, and triglycerides [1].
General Toxicology & Safety Profile	Rats, Mice, Dogs, Minipigs, Monkeys [2]	Oral administration (gavage, capsule, or diet) at wide dose ranges (0.008–300 mg/kg/day) from single dose up to 24 months [2].	Clinical observations, clinical pathology (e.g., serum enzymes), histopathology [2].

Experimental Objective	Animal Models / Cell Lines Used	Key Methodological Details	Endpoint Measurements
Anti-Cancer Activity (In Vitro)	Human breast cancer cell lines (MDA-MB-231, MCF-7) [4] [3]	Cells treated with cerivastatin (e.g., 25 ng/ml). Cell invasion through Matrigel; cell proliferation assays; gene expression profiling via cDNA microarrays [4] [3].	% inhibition of invasion/proliferation; changes in gene expression (e.g., p21, cyclin D1); protein localization (RhoA) [4] [3].

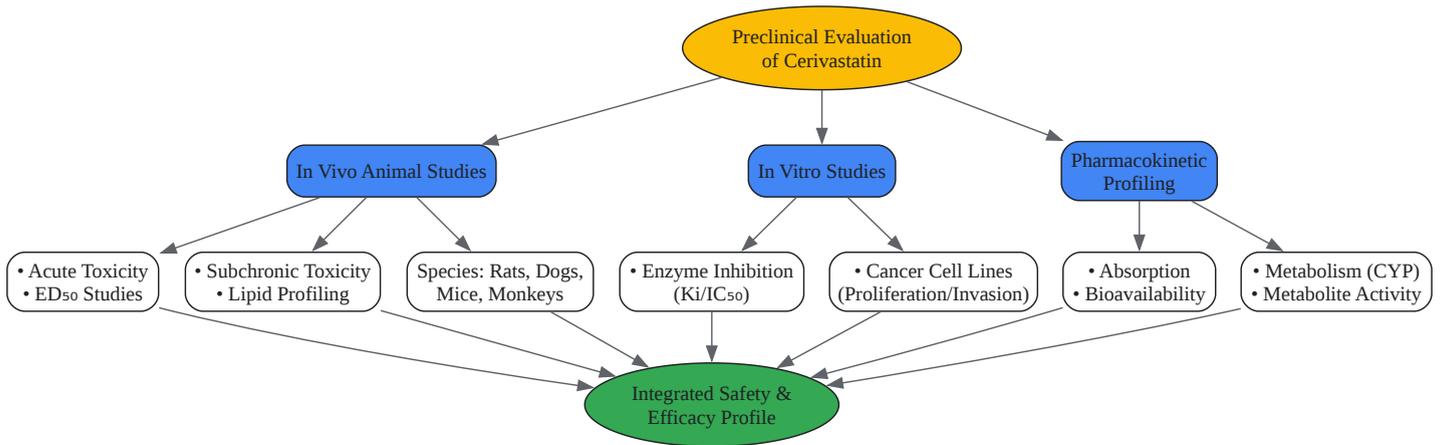
Mechanisms of Action Visualized

Based on the gathered data, **cerivastatin**'s effects extend beyond cholesterol reduction to include potential anti-cancer properties. The following diagrams illustrate these mechanisms.



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Diagram 1: **Cerivastatin** inhibits HMG-CoA reductase, blocking cholesterol synthesis and Ras/RhoA activation, reducing cell proliferation and invasion [4] [3].



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Diagram 2: Integrated workflow for **cerivastatin** preclinical evaluation, combining in vivo, in vitro, and pharmacokinetic studies [1] [2] [3].

From Preclinical Data to Market Withdrawal

While preclinical data showed **cerivastatin** was a highly effective statin, it was withdrawn from the market due to safety issues.

- **Efficacy vs. Safety Profile:** Preclinical studies in animals correctly identified its **potent lipid-lowering efficacy** and a toxicological profile similar to other statins, primarily affecting the liver and muscle at high doses [1] [2]. These studies supported its progression to clinical trials and initial FDA approval [5].
- **The Disconnect and Recall: Cerivastatin** was recalled in 2001 because it caused a higher incidence of **rhabdomyolysis**, a serious muscle condition, especially at the highest dose (0.8 mg) and when taken with gemfibrozil [6]. This severe adverse effect was not fully predicted by standard preclinical animal models.

- **Lessons for Drug Development:** The **cerivastatin** case highlights that while animal models are crucial for establishing efficacy and initial safety, they have limitations in predicting all human-specific adverse drug reactions. This has spurred discussion on using more sensitive, **organism-level fitness assays** in wild-type animals during preclinical stages to better detect subtle but critical adverse effects [6].

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References

1. review of Preclinical sodium--a step forward in HMG-CoA... cerivastatin [pubmed.ncbi.nlm.nih.gov]
2. Preclinical safety evaluation of cerivastatin, a novel HMG- ... [sciencedirect.com]
3. Molecular mechanism of the anti-cancer activity ... [sciencedirect.com]
4. Cerivastatin, an inhibitor of HMG-CoA reductase, inhibits ... [pubmed.ncbi.nlm.nih.gov]
5. | Drugs Cerivastatin [link.springer.com]
6. Quantification of cerivastatin toxicity supports organismal ... [pmc.ncbi.nlm.nih.gov]

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